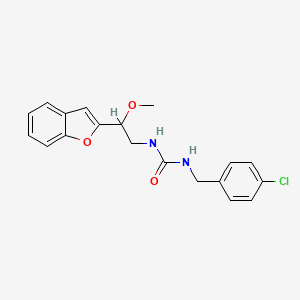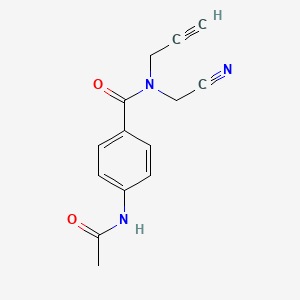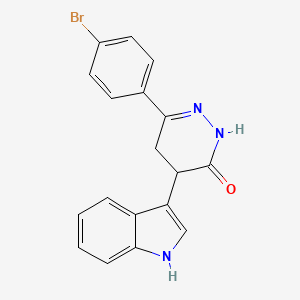
6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The essential material for the synthesis of these compounds can be generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .Molecular Structure Analysis
In a related compound, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system . The N and C atom of the cyano group are displaced out of that plane .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions offer access to complex molecules .Scientific Research Applications
Cardiovascular Applications
The structural moiety similar to "6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone" has been identified as crucial in the development of cardio-active agents. A review on 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, for instance, highlights their significance in the synthesis of several cardio-active compounds tested in clinical trials, underscoring the potential of structurally related compounds in cardiovascular research (Imran & Abida, 2016).
Antibacterial and Anticancer Activities
Research on novel indolylpyridazinone derivatives, which share a core structure with "this compound," indicates potential antibacterial activity. The synthesis and reaction of these compounds demonstrate their efficacy against various bacterial strains, presenting a promising avenue for antibacterial drug development (Abubshait, 2007). Additionally, the electrochemical synthesis of pyrrolophenazin derivatives, including indole-nitrile compounds, has been explored for their antibacterial properties, further establishing the antimicrobial potential of such compounds (Sharafi-kolkeshvandi et al., 2016).
Antioxidant Properties
The exploration of pyridazinone derivatives for base oil improvement has unveiled their antioxidant capabilities. Compounds like "6-(4-Bromophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-dihydropyridazin-3(2H)-one" have demonstrated significant antioxidant effects, which could be leveraged in various industrial and pharmaceutical applications to mitigate oxidative stress (Nessim, 2017).
Mechanism of Action
The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . For instance, a related compound, (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to have a neuroprotective effect against Aβ induced oxidative stress in human SH-SY5Y neuroblastoma cells .
Future Directions
The future directions in the research of indole derivatives like “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” could involve the investigation of novel methods of synthesis . Additionally, further studies could explore their role as neuroprotective agents against neuronal degeneration .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXSZOIIFWIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
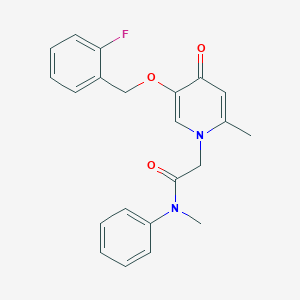
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
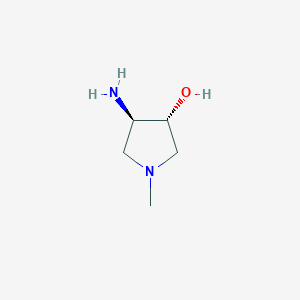

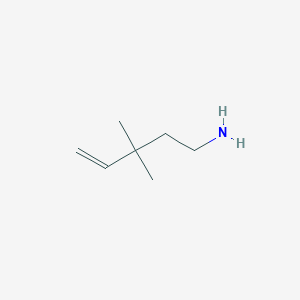

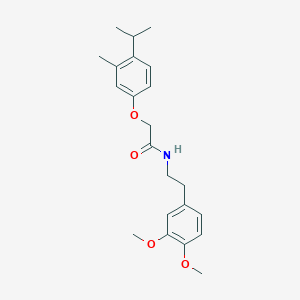


![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)
